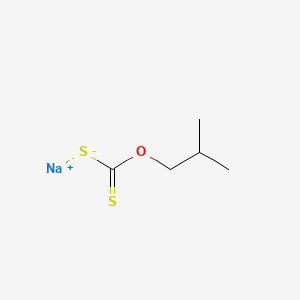
L-Tyrosine hydrazide
Overview
Description
L-Tyrosine hydrazide is a derivative of the amino acid L-tyrosine. It is characterized by the presence of a hydrazide group (-CONHNH2) attached to the carboxyl end of the L-tyrosine molecule. This compound has a molecular formula of C9H13N3O2 and a molecular weight of 195.22 g/mol . This compound is primarily used in peptide synthesis and bioconjugation applications .
Mechanism of Action
Target of Action
L-Tyrosine hydrazide, also known as (S)-2-amino-3-(4-hydroxyphenyl)propanehydrazide, is a derivative of L-Tyrosine . L-Tyrosine is an aromatic, polar, non-essential amino acid that contains a highly reactive α-amino, α-carboxyl, and phenolic hydroxyl group . The primary targets of this compound are likely to be the same enzymes and proteins that interact with L-Tyrosine in the body.
Mode of Action
It is known that l-tyrosine is a precursor for a wide range of valuable secondary metabolites, including benzylisoquinoline alkaloids (bias) and many polyketides . Therefore, it is plausible that this compound may interact with its targets in a similar manner, potentially influencing the production of these secondary metabolites.
Biochemical Pathways
L-Tyrosine is synthesized de novo via the shikimate pathway, which also gives rise to the other two aromatic amino acids, phenylalanine and tryptophan . Derivatization of the functional groups of L-Tyrosine can produce chemicals, such as L-3,4-dihydroxyphenylalanine, tyramine, 4-hydroxyphenylpyruvic acid, and benzylisoquinoline alkaloids, which are widely employed in the pharmaceutical, food, and cosmetics industries . It is likely that this compound may also be involved in similar biochemical pathways.
Pharmacokinetics
It is known that this compound is a white to faint tan powder with a melting point of 196-198 °c This suggests that it may have good stability and could potentially be formulated for oral administration
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Tyrosine hydrazide can be synthesized through the reaction of L-tyrosine with hydrazine hydrate. The reaction typically involves the following steps:
- Dissolving L-tyrosine in an appropriate solvent such as ethanol or water.
- Adding hydrazine hydrate to the solution.
- Heating the mixture under reflux conditions for several hours.
- Cooling the reaction mixture and isolating the product by filtration or crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Using large reactors to mix L-tyrosine and hydrazine hydrate.
- Controlling the reaction temperature and time to optimize yield.
- Employing purification techniques such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine hydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Hydrazones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
L-Tyrosine hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in peptide synthesis and bioconjugation.
Biology: It serves as a tool for studying enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Comparison with Similar Compounds
Similar Compounds
- L-Tyrosinol hydrochloride
- D-Tyrosinol hydrochloride
- 3-Chloro-L-tyrosine
- DL-3-Phenylserine hydrate
- DL-Tyrosine
- L-Lysine hydrate
- O-tert-Butyl-L-tyrosine
Uniqueness
L-Tyrosine hydrazide is unique due to its hydrazide functional group, which imparts distinct reactivity and properties. This makes it particularly useful in peptide synthesis and bioconjugation applications, where it can form stable linkages with other molecules .
Properties
IUPAC Name |
2-amino-3-(4-hydroxyphenyl)propanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c10-8(9(14)12-11)5-6-1-3-7(13)4-2-6/h1-4,8,13H,5,10-11H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIXENPCUPDSOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NN)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7662-51-3 | |
| Record name | Tyrosine, L- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337746 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1581458.png)












